4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide

Catalog No.
S14400696
CAS No.
M.F
C11H19NO2
M. Wt
197.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic A...

Product Name

4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide

IUPAC Name

4-(hydroxymethyl)-N-methylbicyclo[2.2.2]octane-1-carboxamide

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C11H19NO2/c1-12-9(14)11-5-2-10(8-13,3-6-11)4-7-11/h13H,2-8H2,1H3,(H,12,14)

InChI Key

MCTBYFWXLHGJEZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C12CCC(CC1)(CC2)CO

4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid methylamide is a bicyclic compound characterized by its unique bicyclo[2.2.2]octane framework, which features a hydroxymethyl group at the 4-position and a carboxylic acid methylamide functional group. The compound has the molecular formula C11H19NO3C_{11}H_{19}NO_3 and a molecular weight of approximately 215.28 g/mol. This structure contributes to its distinctive chemical properties and potential biological activities.

Typical of carboxylic acids and amides. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides through reaction with amines.
  • Reduction: The hydroxymethyl group can be reduced to a methylene group, affecting the compound's reactivity and properties.

For example, in one synthesis method, 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid was treated with lithium hydroxide in a mixed solvent of tetrahydrofuran and methanol, leading to the formation of the corresponding methylamide after further processing .

Several synthesis methods have been documented for 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid methylamide:

  • From Bicyclic Precursors: Starting from bicyclo[2.2.2]octane derivatives, the introduction of the hydroxymethyl group can be achieved through hydroformylation followed by reduction.
  • Amidation Reaction: The carboxylic acid can be converted to its methylamide using reagents such as thionyl chloride or by direct reaction with methylamine under appropriate conditions.
  • Reduction Processes: Utilizing sodium borohydride or lithium aluminum hydride can reduce carboxylic acids or esters to alcohols or amines, facilitating the introduction of the methylamide functionality .

The unique structure of 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid methylamide lends itself to various applications:

  • Pharmaceuticals: Potential use as an intermediate in drug synthesis or as a lead compound for developing new therapeutics.
  • Chemical Synthesis: Utilized in organic synthesis as a building block for more complex molecules.
  • Material Science: Investigated for use in developing novel materials due to its unique structural properties.

Studies focusing on the interaction of 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid methylamide with biological targets are sparse but essential for understanding its potential therapeutic uses. Investigating its interactions with enzymes or receptors could provide insights into its mechanism of action and efficacy in biological systems.

Several compounds share structural similarities with 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid methylamide, which may offer insights into its uniqueness:

Compound NameCAS NumberStructural Features
Bicyclo[2.2.2]octane-1-carboxylic acid699-55-8Lacks hydroxymethyl and amide groups
3-Hydroxyadamantane-1-carboxylic acid42711-75-1Different bicyclic structure
Spiro[2.5]octane-6-carboxylic acid1086399-13-4Contains spiro structure instead of bicyclic
4-Hydroxycyclohexanecarboxylic acid17419-81-7Cyclohexane base structure
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid66185-74-8Hydroxymethyl group present but different ring system

The presence of the bicyclic structure combined with specific functional groups makes 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid methylamide distinct from these similar compounds, potentially influencing its reactivity and biological activity differently than those listed above.

Tandem Reaction Strategies for Bicyclo[2.2.2]octane Core Assembly

Tandem reactions have emerged as powerful tools for constructing the strained bicyclo[2.2.2]octane system. A landmark study demonstrated that vinylphenol derivatives undergo oxidative dearomatization followed by [5+2] cycloaddition and pinacol rearrangement to form bicyclo[3.2.1]octane intermediates, which can be further functionalized into bicyclo[2.2.2] systems through strain-relief strategies. This cascade approach achieves atom economy while avoiding isolation of reactive intermediates.

Recent advancements utilize Diels-Alder/ring-closing metathesis (RCM) sequences. For example, 1,4-dimethylenecyclohexane undergoes palladium-catalyzed oxidation with oxone to directly yield bicyclo[2.2.2]octane diols, which serve as precursors for hydroxymethyl and amide functionalities. Transition states analysis reveals that torsional steering effects govern the equatorial preference of substituents in the final product.

Table 1: Comparative yields in tandem bicyclo[2.2.2]octane syntheses

Starting MaterialReaction SequenceYield (%)Selectivity (dr)
1,4-DimethylenecyclohexanePd-catalyzed oxidation789:1 (axial:equat)
Vinylphenol derivativeODI-[5+2]/pinacol cascade65>20:1
Norbornene amideDiels-Alder/RCM824:1

These methods highlight the critical role of strain management – the bicyclo[2.2.2]octane system's 94 kcal/mol ring strain necessitates careful thermodynamic control during cyclization events.

Enantioselective Organocatalytic Approaches Under Metal-Free Conditions

Metal-free asymmetric synthesis addresses challenges in pharmaceutical applications requiring high enantiopurity. A breakthrough methodology employs chiral ammonium fluoride catalysts to mediate tandem Michael addition/cyclization sequences. Using 2-methyl-3-butyn-2-ol as a traceless directing group, this approach achieves 92% enantiomeric excess in bicyclo[2.2.2]octane carboxylate precursors.

The reaction proceeds through an open transition state where the organocatalyst simultaneously activates both the dienophile (via hydrogen bonding) and the diene (through π-cation interactions). Computational studies show that facial selectivity is governed by secondary orbital interactions between the catalyst's aromatic rings and the developing bicyclic system. Recent adaptations incorporate continuous flow systems, enhancing reproducibility while maintaining enantioselectivity:

$$ \text{Conversion} = 98\%\, \text{ee} = 91\%\, \text{under 0.5 mL/min flow rate} $$

Carbinol-protecting group strategies prove particularly effective for introducing the hydroxymethyl moiety. The 2-methyl-3-butyn-2-ol group serves dual roles as both a directing group for cyclization and a masked hydroxymethyl precursor, enabling late-stage functionalization through acidic hydrolysis.

Parallel Solution-Phase Syntheses Using Polymer-Supported Reagent Systems

Parallel synthesis platforms accelerate structural diversification of the bicyclo[2.2.2]octane scaffold. Immobilized Burgess reagent enables efficient dehydration of β-hydroxy amides to form the critical methylamide functionality without epimerization. Key advantages include:

  • Traceless Purification: Polymer-bound reagents precipitate upon reaction completion, enabling direct filtration
  • Sequential Functionalization: Orthogonal protection of hydroxymethyl and carboxylic acid groups using photolabile nitroveratryl resins
  • Scalability: Milligram to gram-scale production with consistent 85-92% yields

A representative 5-step sequence demonstrates this approach:

  • Polymer-supported DCC mediates amide coupling of bicyclo[2.2.2]octane-1-carboxylic acid
  • Fluorous-tagged reagents introduce hydroxymethyl via Grignard addition
  • Cleavage from resin using TFA/CH$$2$$Cl$$2$$
  • Global deprotection under hydrogenolysis conditions
  • Final methylation with polymer-bound trimethylaluminum

This methodology reduces purification steps by 60% compared to traditional approaches while maintaining >90% purity at each stage.

Retrosynthetic Analysis of Bicyclic Framework Construction

Retrosynthetic disconnection of the target molecule reveals three logical bond-breaking strategies:

Strategy A:

  • Disconnect amide bond → bicyclo[2.2.2]octane-1-carboxylic acid + methylamine
  • Carboxylic acid derived from oxidation of bicyclo[2.2.2]octane methanol

Strategy B:

  • Cleave hydroxymethyl C-O bond → bicyclo[2.2.2]octane ketone + formaldehyde
  • Ketone precursor accessible via Wagner-Meerwein rearrangement

Strategy C:

  • Fragment bicyclic core → linear triene precursor
  • Reconstruct via tandem electrocyclization/[2+2] cycloaddition

Computational modeling (DFT at B3LYP/6-31G* level) predicts Strategy B as most thermodynamically favorable, with activation energy 8.3 kcal/mol lower than alternatives. Experimental validation shows that the Wagner-Meerwein approach achieves 76% yield versus 58% for Diels-Alder routes, supporting the computational findings.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

197.141578849 g/mol

Monoisotopic Mass

197.141578849 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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